molecular formula C10H10O2 B12857469 5-Ethoxy-1-benzofuran CAS No. 861603-71-6

5-Ethoxy-1-benzofuran

Cat. No.: B12857469
CAS No.: 861603-71-6
M. Wt: 162.18 g/mol
InChI Key: LWBQKGGSVAEWSB-UHFFFAOYSA-N
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Description

5-Ethoxy-1-benzofuran is a chemical compound based on the benzofuran scaffold, a privileged structure in medicinal chemistry and organic synthesis. The benzofuran core is a fundamental structural unit found in numerous biologically active natural and synthetic compounds . Its unique properties make it a versatile building block for constructing more complex molecules for pharmaceutical and materials science research . The primary research interest in benzofuran derivatives lies in their diverse biological activities. Studies have shown that various benzofuran compounds exhibit significant antitumor and cytotoxic properties . Researchers are actively exploring these scaffolds for the development of novel anticancer agents, with some derivatives demonstrating potent activity against a panel of human cancer cell lines, including leukemia, lung, and colon cancers . The 5-ethoxy substituent on the benzofuran ring is a key structural feature that can influence the compound's electronic properties, lipophilicity, and overall bioactivity, making it a point of interest for structure-activity relationship (SAR) studies . Beyond oncology research, the benzofuran scaffold is investigated for other potential therapeutic applications, such as antimicrobial, anti-inflammatory, and anti-oxidative activities . This compound is supplied strictly for research purposes in laboratory settings. Intended Use & Handling: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

861603-71-6

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

5-ethoxy-1-benzofuran

InChI

InChI=1S/C10H10O2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7H,2H2,1H3

InChI Key

LWBQKGGSVAEWSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxybenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-ethoxyphenol with an appropriate reagent to form the benzofuran ring. Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the ethoxy group at the 5-position of the benzofuran ring .

Industrial Production Methods: Industrial production of 5-Ethoxybenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and reaction temperatures are carefully controlled to achieve efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The ethoxy group activates the benzofuran ring toward electrophilic substitution, directing incoming groups to specific positions.

Nitration

Reaction of 5-ethoxy-1-benzofuran with nitric acid (HNO₃) in acetic anhydride yields nitro derivatives primarily at the 4- and 6-positions due to the para-directing effect of the ethoxy group .

Conditions Products Yield
HNO₃ (conc.), Ac₂O, 0–5°C4-Nitro-5-ethoxy-1-benzofuran65%
HNO₃ (fuming), H₂SO₄, 25°C4,6-Dinitro-5-ethoxy-1-benzofuran42%

Sulfonation

Sulfur trioxide (SO₃) in chlorosulfonic acid introduces sulfonic acid groups at the 4-position :
This compound+SO34-Sulfo-5-ethoxy-1-benzofuran(78% yield)\text{this compound} + \text{SO}_3 \rightarrow \text{4-Sulfo-5-ethoxy-1-benzofuran} \quad (78\% \text{ yield})

Oxidation Reactions

The furan ring and ethoxy group are susceptible to oxidative transformations.

Furan Ring Oxidation

Treatment with hydrogen peroxide (H₂O₂) in acidic media cleaves the furan ring to form a diketone intermediate, which rearranges to a phenolic compound:
This compoundH2O2,H+5-Ethoxy-2-hydroxybenzaldehyde(55% yield)\text{this compound} \xrightarrow{\text{H}_2\text{O}_2, \text{H}^+} \text{5-Ethoxy-2-hydroxybenzaldehyde} \quad (55\% \text{ yield})

Ethoxy Group Oxidation

Strong oxidizing agents like potassium permanganate (KMnO₄) oxidize the ethoxy group to a carboxylic acid:
This compoundKMnO4,H2O5-Carboxy-1-benzofuran(38% yield)\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{5-Carboxy-1-benzofuran} \quad (38\% \text{ yield})

Reduction Reactions

Catalytic hydrogenation selectively reduces the furan ring while preserving the ethoxy group.

Furan Ring Hydrogenation

Using palladium on carbon (Pd/C) under H₂ gas saturates the furan ring :
This compoundPd/C, H25-Ethoxy-2,3-dihydro-1-benzofuran(89% yield)\text{this compound} \xrightarrow{\text{Pd/C, H}_2} \text{5-Ethoxy-2,3-dihydro-1-benzofuran} \quad (89\% \text{ yield})

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the 2- and 3-positions.

Suzuki-Miyaura Coupling

Aryl boronic acids couple with brominated derivatives using Pd(PPh₃)₄ :
5-Ethoxy-3-bromo-1-benzofuran+PhB(OH)2Pd(PPh3)45-Ethoxy-3-phenyl-1-benzofuran(72% yield)\text{5-Ethoxy-3-bromo-1-benzofuran} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Ethoxy-3-phenyl-1-benzofuran} \quad (72\% \text{ yield})

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with amines introduces amino groups :
5-Ethoxy-3-bromo-1-benzofuran+NH2PhPd2(dba)35-Ethoxy-3-anilino-1-benzofuran(64% yield)\text{5-Ethoxy-3-bromo-1-benzofuran} + \text{NH}_2\text{Ph} \xrightarrow{\text{Pd}_2\text{(dba)}_3} \text{5-Ethoxy-3-anilino-1-benzofuran} \quad (64\% \text{ yield})

Esterification

The carboxylic acid derivative reacts with alcohols under acid catalysis:
This compound-3-carboxylic acid+MeOHH2SO4Methyl this compound-3-carboxylate(83% yield)\text{this compound-3-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl this compound-3-carboxylate} \quad (83\% \text{ yield})

Hydrolysis

Amide derivatives undergo hydrolysis to regenerate carboxylic acids:
5-Ethoxy-N-(3-methoxyphenyl)-1-benzofuran-3-carboxamideHCl, H2OThis compound-3-carboxylic acid(91% yield)\text{5-Ethoxy-N-(3-methoxyphenyl)-1-benzofuran-3-carboxamide} \xrightarrow{\text{HCl, H}_2\text{O}} \text{this compound-3-carboxylic acid} \quad (91\% \text{ yield})

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride :
This compound+Maleic anhydrideEndo-adduct(57% yield)\text{this compound} + \text{Maleic anhydride} \rightarrow \text{Endo-adduct} \quad (57\% \text{ yield})

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit pharmacological properties:

  • Chalcone hybrids (e.g., 1-(7-ethoxy-1-benzofuran-2-yl)-3-phenylprop-2-en-1-one) show submicromolar anticancer activity (IC₅₀ = 0.45 μM against PC-3 cells) .

  • Sulfonamide derivatives inhibit HIF-1α with >65% suppression at 10 μM concentrations .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-Ethoxy-1-benzofuran serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for the development of various derivatives with potential applications in medicinal chemistry and materials science. The compound's ethoxy group enhances its reactivity, making it suitable for further modifications.

Antimicrobial Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial activity. This has been attributed to their ability to interact with microbial cell membranes and inhibit essential biochemical pathways, making them potential candidates for new antibiotic agents .

Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study on a chalcone derivative containing this compound demonstrated significant cytotoxic effects against human lung (A549, H1299) and colon cancer (HCT116, HT29) cells. The study utilized the SRB assay to evaluate cell viability and fluorescence imaging techniques to assess cell death mechanisms .

Medical Applications

Therapeutic Potential
Benzofuran derivatives are being investigated for their therapeutic properties, including anti-inflammatory and anti-tumor activities. The interaction of these compounds with specific receptors and enzymes can modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation .

Industrial Applications

Materials Science
In the industrial sector, this compound is explored for its potential use in developing new materials. Its unique chemical properties make it suitable as an intermediate in synthesizing pharmaceuticals and agrochemicals. The compound's versatility allows researchers to design novel materials with tailored properties for specific applications .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
Chemical Synthesis Building block for complex organic moleculesEnhances reactivity due to ethoxy substitution
Biological Activity Antimicrobial and anticancer propertiesSignificant cytotoxic effects observed in cancer cell lines
Medical Applications Investigated for anti-inflammatory and anti-tumor effectsModulates cellular signaling pathways; potential therapeutic candidates
Industrial Applications Intermediate in pharmaceuticals and materials developmentVersatile compound with applications in drug synthesis and new material design

Case Studies

  • Anticancer Activity Study : A novel chalcone derivative containing this compound was synthesized and evaluated for its anticancer activity against various cancer cell lines. Results indicated that this derivative exhibited significant cytotoxicity, particularly when used in combination with established chemotherapeutic agents like 5-Fluorouracil .
  • Antimicrobial Research : A systematic review of benzofuran derivatives highlighted their potential as antimicrobial agents. The unique structural features of these compounds make them suitable candidates for drug development aimed at treating microbial infections .
  • Synthetic Routes Exploration : Recent advancements in synthetic methodologies have improved the accessibility of this compound derivatives, facilitating further research into their biological activities and applications .

Mechanism of Action

The mechanism of action of 5-Ethoxybenzofuran and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituent at the 5-position of benzofuran significantly influences molecular properties:

Compound Name Substituent (Position) Electronic Effect Key Properties
5-Ethoxy-1-benzofuran Ethoxy (5) Electron-donating High lipophilicity; moderate steric bulk
Methyl 5-chloro-1-benzofuran-2-carboxylate Chloro (5) Electron-withdrawing Enhanced electrophilicity; antimicrobial activity
5-Methoxy-2-benzofuran-1(3H)-one Methoxy (5) Electron-donating Increased polarity; potential solubility in polar solvents
Ethyl 5-bromo-1-benzofuran-2-carboxylate Bromo (5) Electron-withdrawing Planar molecular structure; pharmacological activity

Electronic and Steric Profiles: Ethoxy vs. Ethoxy vs. Halogens (Cl, Br): Halogens are electron-withdrawing, enhancing reactivity in electrophilic substitutions. In contrast, ethoxy’s electron-donating nature stabilizes the aromatic ring, favoring nucleophilic reactions .

Biological Activity: Halogenated derivatives (e.g., 5-chloro, 5-bromo) exhibit notable antimicrobial and pharmacological activities due to their ability to disrupt microbial enzymes or DNA . Methoxy derivatives, such as 5-methoxy-2-benzofuran-1(3H)-one, may display higher solubility in polar solvents, facilitating interactions with hydrophilic biological targets . Ethoxy-substituted benzofurans are hypothesized to exhibit improved metabolic stability compared to methoxy analogs, as the larger alkyl chain may resist oxidative demethylation .

Structural and Crystallographic Insights :

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate adopts a planar conformation, with the carboxylate group minimally deviating from the benzofuran plane. This planarity may enhance stacking interactions in crystal lattices or protein binding pockets .
  • Methoxy derivatives (e.g., 5-methoxy-2-benzofuran-1(3H)-one) often form hydrogen bonds via carbonyl or hydroxyl groups, influencing their solid-state packing and solubility .

Key Research Findings

Synthetic Accessibility :

  • Halogenated benzofurans (e.g., 5-chloro, 5-bromo) are typically synthesized via electrophilic halogenation, while ethoxy derivatives require nucleophilic substitution or Ullmann-type coupling, which may involve harsher conditions .
  • Methoxy groups are often introduced via methylation of hydroxyl precursors, whereas ethoxy groups necessitate longer-chain alkylating agents .

Pharmacological Potential: Ethyl 5-bromo-1-benzofuran-2-carboxylate has shown promise in preliminary pharmacological screens, though its mechanism remains under investigation . Methoxy and hydroxy derivatives are frequently explored for antioxidant and anti-inflammatory activities due to their hydrogen-bonding capabilities .

Stability and Solubility :

  • Ethoxy derivatives are predicted to exhibit longer half-lives in vivo compared to methoxy analogs, as the ethyl group may shield the oxygen atom from metabolic enzymes .
  • Chloro and bromo derivatives display lower aqueous solubility but higher stability under acidic conditions, making them suitable for oral drug formulations .

Biological Activity

5-Ethoxy-1-benzofuran is a chemical compound belonging to the benzofuran family, characterized by a fusion of a benzene ring with a furan ring, with an ethoxy group positioned at the 5-position. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry as an anticancer, anti-inflammatory, and antimicrobial agent. The reactivity of this compound is largely attributed to the presence of both the benzene and furan moieties, which facilitate various electrophilic and nucleophilic reactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study focusing on benzofuran derivatives demonstrated that modifications on the benzofuran core can enhance biological efficacy against various cancer cell lines. For instance, a derivative of this compound was synthesized and tested against lung (A549) and colon (HCT116) cancer cells, showing promising cytotoxic effects and the ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, with research indicating effectiveness against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance, highlighting the potential of this compound as an alternative therapeutic agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of this compound reveals that specific structural modifications can significantly influence its biological activity. For example, the introduction of different substituents on the benzofuran ring can enhance its binding affinity to biological targets such as enzymes and receptors. This has been demonstrated in studies where various derivatives were synthesized and evaluated for their anticancer effects, indicating that certain functional groups are critical for optimal activity .

Modification Biological Activity Comments
Ethoxy group at C5Enhanced anticancer activityCritical for cytotoxic effects
Hydroxyl substitutionsIncreased anti-inflammatory effectsModulates cytokine release
Halogen substitutionsImproved antimicrobial propertiesEnhances binding affinity

Study 1: Anticancer Efficacy

In a recent study, a chalcone derivative containing the this compound structure was synthesized and tested for its anticancer activity. The results showed significant cytotoxic effects in A549 and HCT116 cell lines when treated with concentrations ranging from 0.39 to 0.78 μM. The study utilized fluorescence imaging methods to confirm apoptosis through specific staining techniques .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory potential of this compound revealed that it effectively reduced levels of pro-inflammatory cytokines in vitro. The compound was shown to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethoxy-1-benzofuran, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Substitution reactions on benzofuran precursors (e.g., ethoxylation of 5-hydroxybenzofuran using ethylating agents like ethyl iodide in the presence of a base).
  • Step 2 : Optimization of solvent systems (e.g., anhydrous ethanol or hexafluoroisopropanol) and catalysts (e.g., palladium(II) acetate or piperidine) to improve regioselectivity .
  • Step 3 : Purification via silica gel chromatography (hexane:ethyl acetate eluent) to isolate the product .
  • Key Data : Yield variations (e.g., 33% in palladium-catalyzed reactions ) highlight the need for controlled temperature (e.g., 140°C) and inert atmospheres.

Q. How is structural characterization of this compound performed using spectroscopic techniques?

  • Methodology :

  • NMR Analysis : 1H^1H NMR (δ 3.89 ppm for methoxy protons in analogous compounds) and 13C^{13}C NMR (e.g., δ 171.1 ppm for lactone carbonyl groups) confirm substitution patterns .
  • IR Spectroscopy : Peaks at 1736 cm1^{-1} (C=O stretch) and 1261 cm1^{-1} (C-O-C ether vibration) .
  • X-ray Crystallography : Planarity analysis (mean deviation <0.01 Å) to validate molecular geometry .

Q. What stability considerations are critical for storing this compound?

  • Methodology :

  • Storage Conditions : Maintain at 2–8°C in airtight containers to prevent oxidation or hydrolysis .
  • Degradation Monitoring : Periodic HPLC analysis to detect impurities (e.g., hydrolyzed byproducts under humid conditions) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and thermochemical properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to calculate bond dissociation energies and ionization potentials .
  • Key Metrics : Compare computed atomization energies (average deviation ±2.4 kcal/mol) with experimental data to validate accuracy .
  • Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration or halogenation) .

Q. What strategies resolve contradictions in toxicological data across studies on benzofuran derivatives?

  • Methodology :

  • Systematic Reviews : Apply EFSA guidelines for tailored search strings (e.g., combining terms like "this compound" AND "toxicity" in PubMed/SciFinder) to identify biases .
  • Meta-Analysis : Normalize dose-response data across in vitro and in vivo studies (e.g., adjusting for metabolic differences in bee vs. mammalian models) .
  • Case Study : Address discrepancies in LD50_{50} values by standardizing exposure protocols (e.g., solvent choice, administration route) .

Q. How can reaction pathways be optimized to enhance reproducibility in benzofuran synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors using response surface modeling .
  • Scale-Up Challenges : Mitigate exothermicity risks via controlled addition of reagents in flow reactors .
  • Validation : Cross-check yields and purity with independent labs to confirm reproducibility .

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